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Compound of Interest
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Cat. No.: B10764080

For Immediate Release

San Diego, CA — Lesinurad, a selective uric acid reabsorption inhibitor (SURI), is primarily
recognized for its role in managing hyperuricemia in gout by targeting the urate transporter 1
(URAT1) and organic anion transporter 4 (OAT4). However, a growing body of in vitro evidence
reveals a broader spectrum of molecular interactions, suggesting a more complex
pharmacological profile. This technical guide provides an in-depth analysis of Lesinurad's
cellular targets beyond its primary mechanism of action, offering valuable insights for
researchers, scientists, and drug development professionals.

Executive Summary

This document synthesizes the current understanding of Lesinurad's off-target activities,
focusing on its interactions with various solute carrier (SLC) and ATP-binding cassette (ABC)
transporters, as well as its potential modulation of the nuclear receptor PPARy. While in vitro
studies demonstrate Lesinurad's ability to inhibit several transporters, the clinical significance
of these interactions is often tempered by its high plasma protein binding. A notable finding is
the conflicting evidence surrounding its effect on Peroxisome Proliferator-Activated Receptor
Gamma (PPARYy), with recent studies suggesting a selective modulatory role. This guide
presents the quantitative data, detailed experimental methodologies, and visual workflows to
facilitate a comprehensive understanding of Lesinurad's expanded cellular target landscape.

In Vitro Interaction Profile of Lesinurad
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Lesinurad has been evaluated against a panel of transporters and other cellular targets. The
following tables summarize the quantitative data from various in vitro inhibition and activation

assays.

Table 1: Inhibitory Activity of Lesinurad against Renal
and Hepatic Transporters
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Target
Transporter

Transporter
. IC50 (pM)
Family

Cell System

Reference(s

)

Notes

OAT1

SLC 3.90

Transfected
Cells

Inhibition

observed in

vitro, but not
considered
clinically

relevant in [
vivo due to

high plasma
protein

binding.[1]

OAT3

SLC 3.54

Transfected
Cells

Similar to
OAT1, in vitro
inhibition is
not reflective
of in vivo

activity.[1]

OATP1B1

1.8
(Cmax/IC50)

SLCO

Transfected
Cells

In vitro
interaction
identified, but
clinical
studies with
atorvastatin
showed no
significant
effect on
AUC.[2]

OCT1

SLC 1.2
(Cmax/IC50)

Transfected
Cells

In vitro [2]
interaction

noted, but

clinical

studies with
metformin

showed no
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effect on
plasma

exposure.[2]

GLUT9 SLC >100

Oocytes

No significant
inhibition
observed at

: [1](3]
concentration
S up to 100

MM.[1][3]

ABCG2 ABC >100

Caco-2 Cells

No effect on

ABCG2

activity was [1][4]
observed.[1]

[4]

Table 2: Activity of Lesinurad on Other Cellular Targets
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Target

Target
Type

Value

Activity (M)
M

Cell
System

Referenc

e(s)

Notes

PPAR Nuclear
Y Receptor

No

Agonism

>100

Not

specified

One study
reported no
activation [4]
up to 100

MM.[4]

PPAR Nuclear
Y Receptor

Activation
(EC50)

Full-length
PPARy
reporter

assay

A later

study

identified
Lesinurad

asa

selective Bl
PPARyY
modulator

(sPPARYM
).[5]

Mitochondr  Cellular

ial Function  Process

Low Risk -

Human
Hepatocyte
s

No
significant
effect on
mitochondr
ial
membrane
potential [4]
was
observed
compared
to
benzbroma

rone.[4]

Detailed Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to assess

Lesinurad's activity on its alternative cellular targets.
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Transporter Inhibition Assays (OAT1, OAT3, OATP1B1,
OCT1)

o Cell Systems: Stably transfected human embryonic kidney 293 (HEK-293) cells or other
appropriate cell lines (e.g., Madin-Darby canine kidney Il cells) overexpressing the specific
transporter of interest (hOAT1, hOAT3, hOATP1B1, hOCT1) were utilized.[2]

¢ General Protocol:

o

Cells expressing the transporter were seeded in multi-well plates.

o Cells were incubated with varying concentrations of Lesinurad.

o Afixed concentration of a radiolabeled probe substrate specific to the transporter (e.g.,
[3H]-estradiol-17(3-glucuronide for OATP1B1, [3H]-para-aminohippurate for OAT1) was
added.[2]

o Following a defined incubation period, uptake of the radiolabeled substrate was terminated
by washing with ice-cold buffer.

o Intracellular radioactivity was measured using liquid scintillation counting.

o The half-maximal inhibitory concentration (IC50) was calculated by fitting the data to a
four-parameter logistic equation.

o Controls: Vector-transfected cells (not expressing the transporter) were used to determine
non-specific uptake. A known inhibitor of each transporter served as a positive control.[2]
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Workflow for in vitro transporter inhibition assays.
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GLUT9 and ABCG2 Inhibition Assays

e GLUT9 Assay:
o System:Xenopus laevis oocytes injected with cRNA encoding human GLUT9.[3][6]

o Protocol: Oocytes were incubated with Lesinurad (up to 100 uM) followed by the addition
of [*4C]-uric acid. Urate transport was measured by scintillation counting.[1][6]

e ABCG2 Assay:

o System: Monolayers of Caco-2 cells, which endogenously express ABCG2, grown on
permeable supports.[7]

o Protocol: Cells were incubated with Lesinurad, followed by the addition of the ABCG2
substrate [3H]-genistein. The transport of the substrate was measured to determine any
inhibitory effect.[1]

PPARYy Activation Assay
Conflicting results have been reported for Lesinurad's effect on PPARYy.
¢ Study Reporting No Agonism:

o Method: A cell-based reporter assay was used. While the specific cell line was not
detailed, it was described as a non-human cell line overexpressing PPARy and engineered
with a PPAR-responsive luciferase reporter.[5] Lesinurad was tested at concentrations up
to 100 uM.[4]

» Study Reporting Selective Modulation (SPPARyM):
o Method: A full-length PPARYy transactivation assay was performed.[5]
o Protocol:

» Cells (e.g., HEK-293T) were transiently co-transfected with a plasmid encoding the full-
length human PPARYy and a reporter plasmid containing a PPAR-responsive element
driving the expression of a luciferase gene.
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» A Renilla luciferase plasmid was often co-transfected for normalization.

» Transfected cells were incubated with varying concentrations of Lesinurad, with known
PPARYy agonists (e.g., rosiglitazone) as positive controls.

» Luciferase activity was measured using a luminometer.
» The half-maximal effective concentration (EC50) was determined from the dose-

response curve.[5]
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Workflow for PPARY reporter gene activation assay.
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Mitochondrial Toxicity Assessment

e Method: The potential for mitochondrial toxicity was assessed by measuring changes in
mitochondrial membrane potential.[4]

e General Protocol:

[e]

Human hepatocytes (e.g., HepG2 cells) were cultured in multi-well plates.

o Cells were exposed to Lesinurad at various concentrations. A known mitochondrial
uncoupler, such as FCCP (carbonyl cyanide m-chlorophenyl hydrazone), was used as a
positive control.

o Afluorescent dye sensitive to mitochondrial membrane potential (e.g., TMRE or a similar
water-soluble indicator) was added to the cells.

o The cells were incubated to allow the dye to accumulate in active mitochondria.

o Fluorescence intensity was measured using a plate reader or imaging system. A decrease
in fluorescence indicates a loss of mitochondrial membrane potential, suggesting
mitochondrial toxicity.

Signaling Pathways and Logical Relationships

While direct modulation of intracellular signaling cascades by Lesinurad's off-target
interactions is not extensively documented, the activation of PPARY represents a significant
signaling event.

PPARYy Activation Pathway

PPARYy is a nuclear receptor that, upon activation by a ligand, heterodimerizes with the retinoid
X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome
proliferator response elements (PPRES) in the promoter regions of target genes, thereby
regulating their transcription. The study identifying Lesinurad as an sSPPARyM suggests it can
initiate this cascade, potentially influencing genes involved in metabolism and inflammation.[5]
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Simplified PPARY signaling pathway activated by Lesinurad.

Discussion and Future Directions

The in vitro data clearly indicate that Lesinurad interacts with several cellular targets beyond
URAT1 and OAT4. The inhibition of OAT1 and OATS3, although potent in vitro, is unlikely to be
clinically significant at therapeutic doses of Lesinurad due to its extensive plasma protein
binding, which limits the free concentration of the drug available to interact with these
transporters.[1] This is supported by clinical studies showing no relevant drug-drug interactions
with substrates of these transporters.[2]

The most intriguing off-target finding is the potential for PPARy modulation. The discrepancy in
the literature—one study showing no effect and another identifying it as a selective modulator—
warrants further investigation.[4][5] If Lesinurad is indeed an sPPARyM, this could have
implications for its therapeutic profile, particularly in gout patients who often have comorbid
metabolic conditions. The selective nature of this modulation might offer therapeutic benefits
without the adverse effects associated with full PPARy agonists.

The lack of significant mitochondrial toxicity is a favorable safety finding, distinguishing
Lesinurad from other uricosuric agents like benzbromarone.[4]

Future research should aim to:

« Clarify the conflicting findings regarding PPARYy activation using standardized, well-described
assay systems.

 Investigate the downstream transcriptional effects of Lesinurad-mediated PPARy
modulation in relevant cell types.
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o Further explore the potential for weak interactions with other transporters, especially under
conditions of altered plasma protein binding or in specific patient populations.

This technical guide underscores the importance of comprehensive in vitro profiling in drug
development. While the primary mechanism of action defines a drug's main therapeutic effect,
understanding its interactions with alternative cellular targets is crucial for a complete
assessment of its efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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